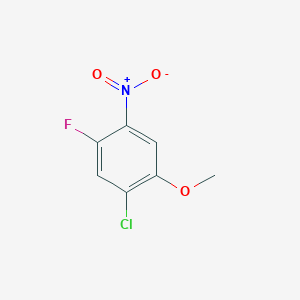

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Vue d'ensemble

Description

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H6ClFNO3 It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene typically involves multiple steps. One common method includes the nitration of 2-Chloro-4-fluoroanisole, followed by methylation. The nitration process involves treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups.

Halogenation: Substitution of hydrogen atoms with halogens.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in this compound can yield 2-Chloro-4-fluoro-5-aminoanisole .

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is predominantly used as a synthetic intermediate in the production of various organic compounds. Its reactivity allows for the introduction of different functional groups, making it a versatile building block in organic chemistry.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical research, this compound has been utilized to synthesize novel drug candidates. For instance, it has been involved in the development of anti-inflammatory agents and antibiotics by undergoing nucleophilic substitution reactions to form derivatives that exhibit enhanced biological activity.

Agrochemical Development

The compound also finds applications in the agrochemical industry, particularly in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating compounds that can effectively manage pests while minimizing environmental impact.

Case Study: Herbicide Formulation

Research has demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species. These derivatives are designed to target specific enzymes in plants, thereby reducing crop competition and increasing agricultural yield.

Material Science

In material science, this compound is explored for its potential use in creating functional materials, including polymers and coatings. Its chemical structure lends itself to modifications that can enhance material properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Recent studies have shown that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to degradation under environmental stressors.

Safety Data Summary

| Hazard Description | Precautionary Measures |

|---|---|

| Causes burns | Wear suitable protective clothing |

| Harmful if swallowed | Avoid ingestion; seek medical advice if ingested |

| Irritant | Use in well-ventilated areas |

Mécanisme D'action

The mechanism of action of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The chlorine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-nitroanisole: Similar structure but lacks the fluorine atom.

4-Fluoro-2-nitroanisole: Similar structure but lacks the chlorine atom.

2-Chloro-4-nitroanisole: Similar structure but lacks the fluorine atom.

Uniqueness

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications .

Activité Biologique

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a chlorinated nitroaromatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClFNO and a molecular weight of 195.57 g/mol. The compound features several functional groups that influence its reactivity and biological interactions:

- Chloro group (Cl) : Often enhances lipophilicity, aiding in membrane permeability.

- Fluoro group (F) : Can affect the electronic properties and biological activity.

- Methoxy group (OCH) : Generally increases solubility and can participate in hydrogen bonding.

- Nitro group (NO) : Known for its ability to undergo reduction, leading to reactive intermediates.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The nitro group is particularly crucial for this activity, as it can be reduced to form reactive species that damage bacterial DNA.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties . It appears to modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. This could make it a candidate for developing treatments for inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes, particularly those involved in cancer pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cell signaling and proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the substituents can significantly enhance or diminish this inhibitory effect.

The mechanism of action involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may interact with cellular macromolecules like DNA and proteins, leading to cytotoxic effects.

- Interaction with Enzymes : The compound may bind to active sites of enzymes, altering their function and disrupting cellular signaling pathways.

- Cell Membrane Penetration : The presence of halogen atoms (Cl and F) enhances the ability of the compound to penetrate cell membranes, facilitating its biological effects.

Study 1: Antibacterial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. This suggests its potential utility in treating bacterial infections resistant to conventional antibiotics.

Study 2: Anti-inflammatory Mechanisms

In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This reduction indicates a possible mechanism through which the compound exerts anti-inflammatory effects.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRONHBXGPYQWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058703 | |

| Record name | 2-Chloro-4-fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-76-2 | |

| Record name | 2-Chloro-4-fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.